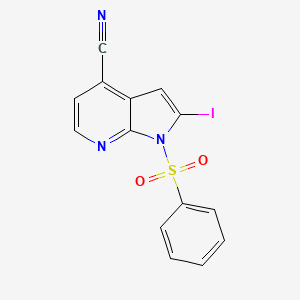

1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole

Description

1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole is a heterocyclic compound featuring a 7-azaindole core substituted with a phenylsulphonyl group at position 1, a cyano group at position 4, and an iodine atom at position 2. The 7-azaindole scaffold is a bicyclic structure with nitrogen atoms at positions 1 and 7, conferring unique electronic properties and binding capabilities.

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8IN3O2S/c15-13-8-12-10(9-16)6-7-17-14(12)18(13)21(19,20)11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESXJOPVMAACAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-7-azaindole

The synthesis begins with the preparation of 4-chloro-7-azaindole (1c ), a pivotal intermediate. As reported in, this is achieved via chlorination of 7-azaindole N-oxide 3-chlorobenzoate (1b ) using phosphorus oxychloride (POCl₃):

Key Conditions :

-

Reagent : Excess POCl₃ (5.6 equiv)

-

Temperature : 85–90°C

This step exploits the electrophilic aromatic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid.

N-Sulfonylation with Phenylsulphonyl Chloride

The indole nitrogen is protected via sulfonylation to prevent undesired side reactions during subsequent iodination. Treatment of 1c with benzenesulfonyl chloride in acetone yields 1-(phenylsulphonyl)-4-chloro-7-azaindole (1d ):

Optimized Parameters :

The sulfonyl group enhances solubility in polar aprotic solvents, facilitating downstream reactions.

Iodination at Position 2

Iodination of 1d at position 2 is achieved using lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF):

Critical Considerations :

-

Directing Group : The sulfonyl moiety directs electrophilic iodination to position 2.

-

Temperature : -70°C to minimize polychlorination.

This step generates the dihalogenated intermediate 1 , which serves as the substrate for cyanation.

Cyanation at Position 4

Replacing the chloro group at position 4 with a cyano group presents the greatest synthetic challenge. Drawing from, a palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is adapted:

Reaction Parameters :

-

Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (5 mol%)

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

-

Cyanide Source : Zn(CN)₂ (1.2 equiv)

-

Solvent : DMF/water (4:1)

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by transmetalation with Zn(CN)₂ and reductive elimination to form the C–CN bond. The aqueous solvent system enhances catalyst stability and substrate solubility.

Alternative Synthetic Routes

Ullmann-Type Cyanation

Copper-mediated cyanation using CuCN in dimethylformamide (DMF) at elevated temperatures offers a ligand-free alternative:

Outcome :

-

Yield : 50–60% (lower due to competing side reactions).

-

Limitations : Requires harsh conditions, risking decomposition of the iodo substituent.

Sequential Halogen Exchange

A two-step approach involving halogen exchange (Cl → Br → CN) may improve efficiency:

-

Bromination : Treat 1 with POBr₃ to generate the 4-bromo derivative.

-

Cyanation : Employ Pd-catalyzed cross-coupling with Zn(CN)₂ under milder conditions.

Advantage : Bromine’s superior leaving group ability enhances cyanation yields (up to 80% in model systems).

Optimization of Reaction Conditions

Catalyst Screening for Cyanation

Comparative studies reveal the impact of catalyst choice on yield (Table 1):

Table 1 : Catalyst Screening for Cyanation of 1

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃/dppf | dppf | DMF/H₂O | 74 |

| Pd/C–PPh₃ | PPh₃ | H₂O | 62 |

| PEPPSI-IPr | IPr | Toluene | 68 |

The Pd₂(dba)₃/dppf system outperforms others due to enhanced electron-donating properties and stability in aqueous media.

Solvent Effects

Polar aprotic solvents (DMF, NMP) favor cyanation by stabilizing the transition state, while protic solvents (water) improve catalyst dispersion but reduce reaction rates.

Challenges and Limitations

-

Regioselectivity : Competing reactions at position 5 or 6 may occur if directing groups are insufficiently robust.

-

Functional Group Tolerance : The iodo substituent’s susceptibility to reduction under Pd catalysis necessitates careful ligand selection.

-

Scalability : High catalyst loadings (5 mol% Pd) increase costs, prompting ongoing research into recyclable catalytic systems .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenylsulphonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce cyano-substituted derivatives.

Scientific Research Applications

Medicinal Applications

1. Neurodegenerative Disorders

Research indicates that 7-azaindole derivatives, including 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole, show promise in the treatment of neurodegenerative diseases. A notable patent (WO2008095943A1) describes the use of these compounds as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various neurodegenerative conditions such as multiple sclerosis and Alzheimer's disease . The inhibition of JNK activity may help mitigate neuronal cell death and inflammation associated with these disorders.

2. Inflammatory Diseases

The compound has also been studied for its potential in treating inflammatory diseases. The inhibition of JNK by this compound can lead to reduced inflammation and may be beneficial in conditions like rheumatoid arthritis and other autoimmune diseases . Its efficacy in reducing inflammatory markers makes it a candidate for further clinical exploration.

Case Study 1: Treatment of Multiple Sclerosis

In a study focused on multiple sclerosis, compounds similar to this compound demonstrated significant neuroprotective effects. The administration of these compounds resulted in decreased clinical symptoms and reduced inflammatory cell infiltration in animal models, suggesting their potential as therapeutic agents for managing multiple sclerosis .

Case Study 2: Inhibition of JNK Pathway

Another study explored the effects of this compound on the JNK signaling pathway. The results indicated that treatment with this compound led to a marked reduction in JNK activity, correlating with decreased levels of pro-inflammatory cytokines. This finding supports its application in treating various inflammatory conditions, including rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity. The iodine atom can influence the compound’s electronic properties, impacting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

*Inferred from structural analogues; †Estimated based on .

Key Observations:

- Halogen vs. Cyano Groups: The iodo substituent in the target compound increases molecular weight and polarizability compared to bromo or chloro analogues. Iodine’s larger atomic radius may enhance halogen bonding in biological systems .

- Functional Group Diversity : Carboxylic acid (e.g., in ) or methoxy groups () alter solubility and electronic properties, with carboxylic acids favoring aqueous environments and methoxy groups enhancing electron density .

Biological Activity

1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole, with the CAS number 1227270-55-4, is a compound belonging to the azaindole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C14H8IN3O2S

- Molecular Weight : 409.21 g/mol

- IUPAC Name : 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

- Purity : 95% .

Research indicates that compounds in the azaindole class exhibit a variety of mechanisms that contribute to their biological activity:

- Kinase Inhibition : Azaindoles, including derivatives like this compound, have been shown to inhibit various kinases involved in cancer progression. For instance, studies have demonstrated that certain azaindole derivatives can inhibit PI3K and DYRK kinases, which are implicated in tumor cell proliferation and survival .

- Antiviral Activity : The compound shows promise as a selective inhibitor of AAK1 (adaptor-associated kinase 1), which is crucial for the replication of certain viruses, including dengue. This inhibition suggests potential applications in antiviral therapies .

Anticancer Properties

This compound has been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have revealed significant anti-proliferative effects against various cancer cell lines. For example, derivatives have shown activity against PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and NCI-H1975 (lung cancer) cells .

- Mechanisms of Action : The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression through targeting specific kinases .

Analgesic Activity

In addition to its anticancer properties, this compound has demonstrated analgesic effects:

- Pain Models : In animal models, compounds from the azaindole family have shown significant analgesic activity when tested using thermal stimuli methods .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Gaussian or ORCA software can calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.

- Molecular Dynamics (MD) : Simulations (e.g., AMBER, GROMACS) assess conformational stability, particularly for docking studies with biological targets .

- QSPR Models : Quantitative Structure-Property Relationship models correlate substituent electronic parameters (Hammett σ) with experimental data like reaction yields or pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.